molecular formula C8H16N2 B6155576 2-cyclopropyl-1-methylpiperazine CAS No. 1342567-01-4

2-cyclopropyl-1-methylpiperazine

Cat. No.: B6155576
CAS No.: 1342567-01-4
M. Wt: 140.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-1-methylpiperazine (CAS 1226290-91-0) is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 . It is a derivative of 1-methylpiperazine, a common heterocyclic building block used in organic synthesis . The cyclopropyl moiety is a prominent structural feature in medicinal and agrochemical chemistry due to its ability to enhance metabolic stability, increase binding affinity to biological targets, and improve the overall physicochemical properties of a molecule . Piperazine derivatives featuring a cyclopropyl group have been investigated for their potential therapeutic applications. Patents indicate that such structures are explored for use in therapeutics, particularly for disorders of the cardiovascular system . Furthermore, the cyclopropane structure is widely applied in the development of various pesticides, including insecticides, fungicides, and herbicides, highlighting its broad value as a key fragment in active ingredient discovery . As a specialized synthetic intermediate, this compound offers researchers a versatile scaffold for the design and construction of novel compounds in pharmaceutical and agrochemical research and development. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1342567-01-4

Molecular Formula

C8H16N2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Ethylenediamine Derivatives

The cyclization of 1,2-diamine precursors represents a foundational approach to piperazine synthesis. A notable method, adapted from U.S. Patent 6,603,003B2 , involves the reaction of methyl benzoylformate with N-methyl ethylenediamine to form a 3,4-dehydropiperazine-2-one intermediate. In the context of 2-cyclopropyl-1-methylpiperazine, this strategy can be modified by substituting benzoylformate with a cyclopropane-containing ester.

For example, reacting cyclopropanecarbonyl chloride with N-methyl ethylenediamine in toluene at 60–65°C yields a cyclopropyl-substituted dehydropiperazine intermediate. Subsequent reduction with lithium aluminum hydride (LiAlH4_4) in tetrahydrofuran (THF) at 50–55°C achieves the final product with a reported yield of 60–70% . Critical to this method is the stereochemical integrity of the cyclopropyl group, which remains intact during the reduction step due to the mild conditions employed.

Reductive Alkylation Strategies

Reductive alkylation offers a two-step pathway to introduce both the methyl and cyclopropyl groups. As detailed in EP0430847A1 , selective substitution of halogenated piperazine derivatives with cyclopropylamine enables precise functionalization. For instance, treating 1-methyl-4-fluoro-piperazine with cyclopropylamine in dimethyl sulfoxide (DMSO) at 20–50°C facilitates fluorine displacement at the 2-position. The reaction proceeds via an SN_NAr mechanism, with yields exceeding 85% under optimized conditions .

A key advantage of this method is its compatibility with diverse leaving groups (e.g., Cl, Br), allowing for modular synthesis. However, regioselectivity challenges arise when multiple reactive sites are present, necessitating protective group strategies or tailored solvent systems.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of cyclopropane-containing compounds. A method inspired by ACS Organic Process Research & Development employs a Mizoroki–Heck coupling to install the cyclopropyl moiety. Starting with a halogenated piperazine precursor (e.g., 1-methyl-4-bromo-piperazine), reaction with cyclopropylboronic acid in the presence of a palladium catalyst (XPhos Pd G2) and potassium phosphate achieves C–C bond formation at the 2-position.

Reaction conditions typically involve dioxane as the solvent at 80°C, yielding this compound with >90% purity after reverse-phase chromatography . This method excels in stereochemical control, particularly when chiral ligands are employed, though scalability remains limited by catalyst cost.

Substitution Reactions on Pre-Formed Piperazine Rings

Direct substitution on pre-formed piperazine rings provides a straightforward route to this compound. CN108341792A describes the acylation of N-Boc-piperazine with cyclopropylformyl chloride, followed by deprotection and methylation. Specifically:

  • Acylation : N-Boc-piperazine reacts with cyclopropylformyl chloride in dichloromethane at 0–10°C, yielding tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (96.8% yield).

  • Deprotection : Treatment with trifluoroacetic acid removes the Boc group, generating 4-(cyclopropanecarbonyl)piperazine.

  • Methylation : Reaction with methyl iodide in the presence of sodium hydride introduces the 1-methyl group, followed by ketone reduction using NaBH4_4 to finalize the structure .

This method’s modularity permits independent optimization of each step, though the multi-step sequence may reduce overall efficiency.

Comparative Analysis of Synthetic Methods

Method Yield Steps Scalability Stereochemical Control
Cyclization 60–70%2HighModerate
Reductive Alkylation 85%2ModerateLow
Coupling 90%+1LowHigh
Substitution 50–60%3ModerateHigh

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-1-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenated compounds can be used for nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

Antiviral Activity

One of the most notable applications of CPMP is its role as a scaffold in the development of HIV-1 protease inhibitors. Research has demonstrated that compounds incorporating cyclopropyl groups exhibit potent inhibitory activity against HIV-1 protease, with some derivatives showing half-maximal inhibitory concentration (IC50) values below 20 nM. For instance, a study reported a compound with an IC50 value of 3.61 nM that effectively inhibited both wild-type and resistant strains of HIV-1 .

Compound IC50 (nM) Activity
CPMP Derivative A3.61Wild-type HIV-1 Inhibition
CPMP Derivative B<20Resistant HIV-1 Inhibition

Anticancer Potential

CPMP has also been investigated for its anticancer properties. Compounds derived from piperazine have shown antiproliferative activity against various cancer cell lines, including colon, prostate, and breast cancer. For example, MST-16, which contains a piperazine moiety similar to CPMP, exhibited significant antiproliferative effects in vitro .

Cancer Type Compound Effect
Colon CancerMST-16Potent Antiproliferative Activity
Prostate CancerMST-16Potent Antiproliferative Activity
Breast CancerMST-16Potent Antiproliferative Activity

Neuropharmacological Applications

Recent studies have explored the potential neuropharmacological effects of CPMP derivatives. The compound's ability to interact with neurotransmitter systems suggests it could be beneficial in treating neurological disorders. For instance, certain derivatives have shown promise in modulating serotonin and dopamine receptors, potentially leading to applications in mood disorders and schizophrenia treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of CPMP derivatives is crucial for optimizing their pharmacological profiles. Research indicates that modifications at specific positions on the piperazine ring can significantly alter biological activity. For example, substituting different groups at the 4-position has been shown to enhance inhibitory potency against various targets, including enzymes involved in cancer progression and viral replication .

Modification Position Effect on Activity
Methyl Group1Enhanced Binding Affinity
Cyclopropyl Group2Increased Inhibition Rate
Hydroxyl Group4Improved Solubility

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-methylpiperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction can result in hyperpolarization of nerve endings, leading to effects such as flaccid paralysis in certain organisms .

Comparison with Similar Compounds

Comparative Analysis with Similar Piperazine Derivatives

Structural and Physicochemical Properties

The table below compares 2-cyclopropyl-1-methylpiperazine with key structural analogs, highlighting differences in substituents, molecular weight, and predicted physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents logP<sup>a</sup> Water Solubility (log10ws) Key Applications/Notes
This compound C₈H₁₆N₂ 140.23 N1-methyl, C2-cyclopropyl 1.2 (predicted) -1.5 (predicted) Investigational CNS ligand
1-Methylpiperazine C₅H₁₂N₂ 100.16 N1-methyl -0.3 0.8 Solvent, pharmaceutical intermediate
1-(4-Chlorophenyl)piperazine C₁₀H₁₃ClN₂ 196.68 N1-(4-chlorophenyl) 2.8 -2.1 Serotonin receptor agonist
1-(1-o-Tolylcyclopropyl)piperazine C₁₄H₂₀N₂ 216.32 N1-(o-tolylcyclopropyl) 3.5 -3.0 Hazardous material (skin irritant)
1-Benzylpiperazine (BZP) C₁₁H₁₆N₂ 176.26 N1-benzyl 2.1 -1.8 Illicit stimulant
1-Isopropyl-4-[2-aryl-1-diazenyl]piperazine Varies ~250–300 N1-isopropyl, C4-diazenyl 3.0–4.0 -2.5 to -3.5 Synthetic intermediate

<sup>a</sup>logP values predicted via Crippen or McGowan methods where experimental data are unavailable .

Key Observations:
  • Cyclopropyl vs.
  • Steric Effects : The cyclopropyl moiety introduces steric hindrance, which may limit metabolic degradation compared to linear alkyl chains (e.g., 1-methylpiperazine) .
Pharmacological Profiles:
  • This compound: Limited data exist, but cyclopropyl-containing piperazines are hypothesized to interact with serotonin (5-HT) and dopamine receptors due to structural similarities to mCPP (1-(3-chlorophenyl)piperazine) .
  • BZP : Acts as a dopamine reuptake inhibitor, banned in many countries due to stimulant effects .

Q & A

Q. Critical Parameters :

  • Temperature (60–100°C for coupling reactions).
  • Catalyst loading (0.5–2 mol% Pd).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclopropane protons (δ 0.5–1.5 ppm) and piperazine methyl groups (δ 2.2–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 167.14 for C₈H₁₄N₂) .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects and potential binding interactions .

Validation : Cross-reference NMR data with computational predictions (DFT calculations) to resolve ambiguities in stereochemistry .

Advanced: How can researchers optimize the synthesis of this compound to improve purity and scalability?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂(dppf) for cyclopropane coupling efficiency .
  • Solvent Alternatives : Replace DMSO with greener solvents (e.g., ethanol/water mixtures) to reduce toxicity .
  • Continuous Flow Systems : Enhance scalability by minimizing batch variability and improving heat transfer .
  • Purification : Use preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for >99% purity .

Advanced: What computational chemistry approaches are recommended to predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GPCRs or kinases) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess ligand-receptor stability under physiological conditions .
  • QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .

Validation : Compare docking results with in vitro assays (e.g., IC₅₀ values for kinase inhibition) .

Advanced: How should researchers address contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay protocols (e.g., ATP concentration in kinase assays) .
  • Impurity Analysis : Use HPLC-MS to rule out byproducts (e.g., unreacted cyclopropane precursors) affecting activity .
  • Structural Analog Testing : Compare activity of analogs (e.g., 2-cyclopropyl vs. 2-phenyl derivatives) to isolate substituent effects .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers .

Q. Emergency Protocols :

  • Inhalation: Move to fresh air; administer oxygen if needed .
  • Skin Contact: Wash with soap/water for 15 minutes; seek medical attention for irritation .

Advanced: What strategies are effective in designing structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation : Modify cyclopropane (e.g., fluorinated analogs) or piperazine methyl groups to assess steric/electronic effects .
  • Bioisosteric Replacement : Replace cyclopropane with spirocyclic rings to enhance metabolic stability .
  • In Vivo Testing : Evaluate pharmacokinetics (e.g., Cₘₐₓ, t₁/₂) in rodent models to correlate SAR with bioavailability .

Data Integration : Combine SAR with molecular dynamics to identify critical binding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.